2-oxo-4-propyl-2H-chromen-7-yl acetate
CAS No.:
Cat. No.: VC10932406
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14O4 |
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Molecular Weight | 246.26 g/mol |
IUPAC Name | (2-oxo-4-propylchromen-7-yl) acetate |
Standard InChI | InChI=1S/C14H14O4/c1-3-4-10-7-14(16)18-13-8-11(17-9(2)15)5-6-12(10)13/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | LYHONYWOPDLTBH-UHFFFAOYSA-N |
SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C |
Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-oxo-4-propyl-2H-chromen-7-yl acetate consists of a benzopyran-2-one backbone with critical substitutions at C4 and C7 (Figure 1). The C4 propyl group () and C7 acetate () contribute to its hydrophobicity, as evidenced by a computed XLogP3 value of 3.9 . The compound’s planar aromatic system facilitates π-π interactions, while the ester group at C7 introduces hydrogen-bond acceptor capabilities. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 246.26 g/mol | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bonds | 5 | |
Topological Polar Surface Area | 52.8 Ų |
The acetate group at C7 likely enhances metabolic stability compared to hydroxylated analogs, a feature critical for oral bioavailability .
Biological Activity and Mechanism of Action
Monoamine Oxidase Inhibition
Although direct data on 2-oxo-4-propyl-2H-chromen-7-yl acetate are lacking, structurally related C7-substituted coumarins exhibit nanomolar-range inhibitory activity against MAO isoforms . Key findings from analogues include:
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MAO-A Selectivity: Compounds with C7 acyloxy groups (e.g., FR1, IC = 1.5 nM) demonstrate >100-fold selectivity for MAO-A over MAO-B . The acetate group in 2-oxo-4-propyl-2H-chromen-7-yl acetate may similarly favor MAO-A binding via hydrophobic interactions with Ile-335 and Tyr-444.
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Role of C4 Substituents: Propyl chains at C4 enhance MAO-A inhibition by filling a hydrophobic subpocket adjacent to the FAD cofactor . In contrast, smaller groups (e.g., methyl) reduce potency, as seen in M33 (41% inhibition vs. M31’s 92%) .
Structural Determinants of Selectivity
Molecular dynamics simulations of analogous coumarins reveal that MAO-A selectivity arises from:
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Hydrophobic Contacts: The propyl group at C4 interacts with Leu-97 and Phe-352 in MAO-A, residues absent in MAO-B .
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Electrostatic Complementarity: The acetate’s carbonyl oxygen forms hydrogen bonds with Tyr-197 in MAO-A, stabilizing the bound conformation .
Pharmacokinetic and Toxicity Profiles
In silico predictions for analogous coumarins suggest favorable drug-likeness:
Parameter | Prediction | Implication |
---|---|---|
Blood-Brain Barrier Penetration | High (logBB > 0.3) | Potential CNS activity |
CYP450 Inhibition | Low (CYP3A4 IC > 10 µM) | Reduced drug-drug interactions |
Ames Test | Negative | Low mutagenic risk |
Research and Development Challenges
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Synthetic Accessibility: Large-scale production requires optimization of propyl introduction at C4, a step with reported yields <50% in similar compounds .
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Selectivity Optimization: While MAO-A selectivity is advantageous for depression treatment, off-target effects on MAO-B could limit therapeutic utility.
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Metabolic Stability: Esterase-mediated cleavage of the C7 acetate may generate 7-hydroxy metabolites with altered activity .
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